N-(6-Phenyl-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide
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Description
“N-(6-Phenyl-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems like “this compound” has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other coumarin derivatives. The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be similar to those of other coumarin derivatives. For instance, two various series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized by using Suzuki–Miyaura across coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate in good yields .Future Directions
Properties
IUPAC Name |
N-(6-phenyl-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-18(20)19-16-10-11-21-17-9-8-14(12-15(16)17)13-6-4-3-5-7-13/h2-9,12,16H,1,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEDOTHCDDTKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC2=C1C=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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